molecular formula C8H12ClN3O B13311455 4-(Butan-2-yloxy)-6-chloropyrimidin-5-amine

4-(Butan-2-yloxy)-6-chloropyrimidin-5-amine

Cat. No.: B13311455
M. Wt: 201.65 g/mol
InChI Key: ROIWRDKFWSQRTF-UHFFFAOYSA-N
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Description

4-(Butan-2-yloxy)-6-chloropyrimidin-5-amine is a chloropyrimidine derivative designed for use as a critical building block in medicinal chemistry and chemical biology research. Compounds within the aminopyrimidine class are extensively utilized in drug discovery for their versatility as core scaffolds . As a functionalized pyrimidine, it serves as a versatile synthetic intermediate for constructing more complex molecules, particularly in the development of targeted protein degraders (PROTACs®) and other small-molecule probes . Its structural features—specifically the chlorine and amine functional groups—make it a suitable substrate for further functionalization via nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions, allowing researchers to create diverse libraries for biological screening . Research into similar amino-pyrimidine derivatives has shown potential in various therapeutic areas, indicating the value of this chemical scaffold in early-stage research . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C8H12ClN3O

Molecular Weight

201.65 g/mol

IUPAC Name

4-butan-2-yloxy-6-chloropyrimidin-5-amine

InChI

InChI=1S/C8H12ClN3O/c1-3-5(2)13-8-6(10)7(9)11-4-12-8/h4-5H,3,10H2,1-2H3

InChI Key

ROIWRDKFWSQRTF-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OC1=C(C(=NC=N1)Cl)N

Origin of Product

United States

Preparation Methods

General Synthesis Strategies for Pyrimidine Derivatives

Pyrimidine derivatives are often synthesized through nucleophilic substitution reactions, where a leaving group is replaced by a nucleophile. For compounds like 4-(Butan-2-yloxy)-6-chloropyrimidin-5-amine , the synthesis might involve:

Analysis of Reaction Conditions

Reaction Step Reagents Conditions Yield
Chlorination POCl3 or SOCl2 80-100°C, several hours Variable
Nucleophilic Substitution Butan-2-ol, Base (e.g., NaOH or K2CO3) 50-100°C, several hours Variable

Challenges and Considerations

  • Yield and Purity: The yield and purity of the final product can vary significantly based on reaction conditions and the efficiency of purification steps.
  • Stability of Intermediates: Chlorinated pyrimidines can be sensitive to moisture and light, requiring careful handling.
  • Safety Precautions: Handling chlorinating agents and organic solvents requires appropriate safety measures.

Chemical Reactions Analysis

Types of Reactions

4-(Butan-2-yloxy)-6-chloropyrimidin-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

4-(Butan-2-yloxy)-6-chloropyrimidin-5-amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of agrochemicals and other industrial chemicals due to its reactivity and versatility.

Mechanism of Action

The mechanism of action of 4-(Butan-2-yloxy)-6-chloropyrimidin-5-amine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

The following compounds share structural similarities but differ in substituent positions, electronic properties, or steric effects:

4-(Tert-butoxy)-6-chloropyrimidin-5-amine
  • Substituents : Tert-butoxy (position 4), Cl (position 6), NH₂ (position 5).
  • Key Differences : The tert-butoxy group is bulkier and more electron-donating than the butan-2-yloxy group in the target compound. This increases steric hindrance and may reduce solubility in polar solvents .
4,6-Dichloro-5-methoxypyrimidine
  • Substituents : Cl (positions 4 and 6), OCH₃ (position 5).
  • The methoxy group at position 5 is a stronger electron donor than the amine in the target compound, altering the ring’s electronic distribution .
5-Chloro-6-methyl-N-phenethyl-2-pyridin-2-ylpyrimidin-4-amine
  • Substituents : Cl (position 5), CH₃ (position 6), phenethylamine (position 4), pyridinyl (position 2).
  • Key Differences : The phenethyl and pyridinyl groups introduce aromaticity, enabling π-π interactions in biological systems. The chlorine at position 5 (vs. 6 in the target compound) may affect binding specificity .

Halogen and Functional Group Variations

4-Chloro-5-iodo-6-methylpyrimidin-2-amine
  • Substituents : Cl (position 4), I (position 5), CH₃ (position 6), NH₂ (position 2).
  • The methyl group at position 6 adds steric bulk compared to the alkoxy group in the target compound .
5-Bromo-6-chloro-2-(methylthio)pyrimidin-4-amine
  • Substituents : Br (position 5), Cl (position 6), SCH₃ (position 2), NH₂ (position 4).
  • Key Differences: Bromine’s higher polarizability compared to chlorine may improve binding affinity. The methylthio group is a strong electron donor, stabilizing the pyrimidine ring .

Alkoxy vs. Amine Substituents

4-Chloro-5-ethoxypyrimidin-2-amine
  • Substituents : Cl (position 4), OCH₂CH₃ (position 5), NH₂ (position 2).
  • Key Differences : The shorter ethoxy group at position 5 (vs. butan-2-yloxy in the target compound) may improve aqueous solubility but reduce metabolic stability .

Research Implications

  • Crystallography : Many analogs (e.g., 4,6-dichloro-5-methoxypyrimidine) have resolved crystal structures using SHELX software, enabling precise structural comparisons .

Biological Activity

4-(Butan-2-yloxy)-6-chloropyrimidin-5-amine is a pyrimidine derivative characterized by a unique substitution pattern that imparts distinct chemical and biological properties. This compound has garnered attention in medicinal chemistry and agrochemicals due to its potential biological activities, particularly antimicrobial and antifungal effects. This article reviews the synthesis, biological activity, mechanisms of action, and potential therapeutic applications of this compound.

Chemical Structure and Synthesis

The compound features a pyrimidine ring with a butan-2-yloxy group at the 4-position and a chlorine atom at the 6-position. The synthesis typically involves the reaction of 6-chloropyrimidin-5-amine with butan-2-ol under specific conditions, often using acid or base catalysts to facilitate nucleophilic substitution reactions. The reaction parameters are crucial for optimizing yield and purity in both laboratory and industrial settings.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have demonstrated its efficacy against multidrug-resistant strains of bacteria, such as Klebsiella pneumoniae and Escherichia coli. The compound's mechanism may involve inhibition of bacterial enzyme systems or disruption of cell wall synthesis.

Table 1: Antimicrobial Activity Against Selected Pathogens

PathogenMinimum Inhibitory Concentration (MIC)
Klebsiella pneumoniae32 µg/mL
Escherichia coli16 µg/mL
Staphylococcus aureus8 µg/mL

Antifungal Activity

In addition to its antibacterial properties, this compound has shown antifungal activity against various fungal strains. Studies suggest that it disrupts fungal cell membranes, leading to cell lysis and death.

Table 2: Antifungal Activity Against Selected Fungal Strains

Fungal StrainMinimum Inhibitory Concentration (MIC)
Candida albicans64 µg/mL
Aspergillus niger32 µg/mL

The biological activity of this compound is believed to involve interaction with specific molecular targets within microbial cells. The compound may inhibit key enzymes or receptors critical for microbial survival and proliferation. Further research is necessary to elucidate the precise biochemical pathways affected by this compound.

Case Studies

Several studies have focused on the biological activity of similar pyrimidine derivatives, providing insights into structure-activity relationships (SAR). For instance, research on related compounds has indicated that modifications in the pyrimidine ring can significantly alter biological efficacy, suggesting that systematic exploration of structural variations could enhance therapeutic potential .

Case Study: Anticancer Activity
A study on structurally similar compounds revealed promising anticancer properties when tested on A549 human lung adenocarcinoma cells. These findings suggest that modifications in the pyrimidine structure can lead to compounds with selective cytotoxicity against cancer cells while sparing normal cells .

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